9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one
Beschreibung
9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is a spirocyclic compound featuring a benzyl substituent and an oxygen atom (oxa) within its diazaspiro framework. Its molecular formula is C₁₆H₂₁N₂O₂, with a molecular weight of 273.36 g/mol. Its spiro architecture enables unique three-dimensional interactions with biological targets, distinguishing it from non-spiro analogs.
Eigenschaften
IUPAC Name |
9-benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14-11-19-12-15(16-14)6-8-17(9-7-15)10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJBFLAOMNGEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12COCC(=O)N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is a compound of interest in medicinal chemistry, particularly within the realm of pharmacology due to its structural characteristics and potential therapeutic applications. This spirocyclic compound, categorized under diazaspiro compounds, has shown promise in various biological activities, including analgesic and anti-inflammatory effects.
- IUPAC Name : this compound
- Molecular Formula : C15H20N2O2
- Molecular Weight : 260.34 g/mol
- CAS Number : 1169699-61-9
- Purity : Typically ≥ 95% in commercial preparations .
Biological Activity Overview
Research indicates that compounds within the diazaspiro class exhibit a range of biological activities. The following sections detail specific activities associated with this compound.
Analgesic Activity
Studies have demonstrated that derivatives of diazaspiro compounds can act as dual μ-opioid receptor agonists and σ1 receptor antagonists. This dual action is significant for pain management, as it allows for modulation of pain pathways without the adverse effects commonly associated with opioid use.
Anti-inflammatory Effects
Research into related compounds suggests potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Inflammation Pathways :
Comparative Analysis of Related Compounds
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that construct the spirocyclic framework while introducing functional groups necessary for biological activity.
Synthetic Routes
Research has documented various synthetic strategies for producing diazaspiro compounds:
Wissenschaftliche Forschungsanwendungen
Overview
9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is a spirocyclic compound characterized by its unique molecular structure, which includes both nitrogen and oxygen atoms in its framework. This compound has garnered attention in various fields due to its potential applications in chemistry, biology, and medicine.
Synthetic Chemistry
This compound serves as an essential building block in organic synthesis. Its spirocyclic structure allows for the construction of complex molecules and the development of novel spiro compounds. Researchers utilize it to explore new synthetic pathways that can lead to advanced materials and pharmaceuticals.
This compound has been investigated for its potential antimicrobial and anticancer properties. Studies suggest that its unique structure may allow it to interact with biological targets effectively, leading to inhibition of specific enzymes or modulation of cellular pathways.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, one study demonstrated that these compounds could induce apoptosis in human breast cancer cells, suggesting a mechanism involving the disruption of cellular signaling pathways.
Medicinal Chemistry
The compound is explored as a potential therapeutic agent due to its unique reactivity and ability to form stable complexes with biological macromolecules. It has been studied for:
- Enzyme Inhibition: Its ability to inhibit specific enzymes involved in disease processes.
- Drug Design: Utilized in the design of new drugs targeting various conditions, including infections and cancers.
Case Study: Drug Development
A recent study focused on the modification of the compound to enhance its selectivity towards cancerous cells while reducing toxicity towards normal cells. This approach involved synthesizing analogs and assessing their biological activities through in vitro assays.
Material Science
In industrial applications, this compound is being evaluated for its role in developing new materials with tailored properties, such as polymers and catalysts. Its spirocyclic nature contributes to unique mechanical and thermal properties in polymer matrices.
Vergleich Mit ähnlichen Verbindungen
Key Differences :
- Activity : These derivatives are potent METTL3 inhibitors (e.g., IC₅₀ < 1 µM), targeting RNA methylation pathways critical in cancer and immune regulation .
- Selectivity : The additional nitrogen atom improves selectivity for METTL3 over other methyltransferases, a feature absent in 9-benzyl-4-oxa derivatives .
Table 1 : Comparison of Key Parameters
3,9-Diazaspiro[5.5]undeca-2-one CCR5 Antagonists
Key Differences :
- Substituents : Lacks the benzyl and oxa groups; instead, it incorporates lipophilic side chains (e.g., cyclopropane) for CCR5 receptor binding .
- Activity : Demonstrates antiviral effects against HIV-1 (EC₅₀ ~ 10 nM) via CCR5 antagonism, contrasting with the antidiabetic mechanism of the 9-benzyl derivative .
- Bioavailability : The absence of a polar oxa group enhances blood-brain barrier penetration, critical for targeting neurotropic viruses .
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one (CAS 54981-11-2)
Key Differences :
- Structure : Smaller molecular formula (C₈H₁₄N₂O₂ ) without the benzyl group.
- Physicochemical Properties : Reduced lipophilicity (logP ~ 1.2 vs. ~2.5 for the benzyl analog) impacts pharmacokinetics .
- Applications : Primarily used as a building block in drug discovery rather than a bioactive entity .
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Key Differences :
- Substituent Position : The benzyl group is at position 4 instead of 9, altering steric interactions.
- Activity : Serves as a medical intermediate but lacks reported enzymatic inhibition data, unlike its 9-benzyl counterpart .
Antidiabetic Activity
The 9-benzyl-4-oxa derivative (SPO-7) exhibits potent α-glucosidase inhibition (IC₅₀ = 49.96 nmol), outperforming non-benzylated analogs. Docking studies reveal strong binding (−10.7 kcal/mol) via hydrogen bonds with catalytic residues (Asp349, Arg439) and π-π stacking with the benzyl group .
Antimicrobial and Antiviral Profiles
While SPO-7 shows moderate antibacterial activity (MIC = 0.156 mg/mL against E. coli), CCR5 antagonists like 3,9-diazaspiro derivatives demonstrate superior antiviral efficacy (EC₅₀ ~ 10 nM) due to optimized receptor engagement .
Physicochemical and Analytical Comparisons
Collision Cross-Section (CCS) Data
| Compound | Adduct | CCS (Ų) |
|---|---|---|
| 9-Benzyl-4-oxa-1,9-diazaspiro derivative | [M+H]⁺ | 204.0 |
| 9-[4-(4-Fluorophenyl) analog | [M+H]⁺ | 207.1 |
The benzyl group slightly reduces CCS compared to fluorophenyl-substituted analogs, aiding MS-based differentiation .
Vorbereitungsmethoden
Step 1: Alkylation of Piperidine Derivative
- Starting from a piperidine derivative, alkylation is performed using benzyl bromide or related benzyl halides.
- The reaction is typically carried out in dry solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
- Base such as potassium tert-butoxide or potassium carbonate is used to facilitate nucleophilic substitution.
- Temperature control is critical: initial stirring at room temperature followed by heating (e.g., 50 °C) for 1 hour enhances reaction efficiency.
Step 2: Cyclization to Form Spirocyclic Core
- The alkylated intermediate undergoes intramolecular cyclization to form the spiro ring.
- This step may require low temperature conditions (e.g., −78 °C to −30 °C) to control stereochemistry and avoid side reactions.
- Cyclization is often promoted by strong bases and inert atmosphere (nitrogen or argon).
Step 3: Introduction of the Carbonyl Group
- The carbonyl at position 2 is introduced via acylation or oxidation reactions.
- Acyl chlorides or anhydrides can be used as acylating agents.
- Reaction monitoring by NMR and HPLC-MS ensures purity and completion.
Step 4: Purification and Characterization
- The crude product is purified by flash chromatography using silica gel and appropriate solvent systems (e.g., dichloromethane/methanol gradients).
- Final compounds are characterized by ^1H NMR, HRMS, and chiral HPLC to determine enantiomeric excess and confirm structure.
Detailed Reaction Data and Yields
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation | Dry DMSO, K tert-butoxide, 50 °C 1 h | 77 | Formation of benzylated piperidine intermediate; orange oil obtained |
| 2 | Cyclization | THF, −78 °C to −30 °C, N2 atmosphere | 84 | Intramolecular ring closure to spirocycle; cream solid product |
| 3 | Acylation (carbonyl introduction) | Acyl chloride, biphasic EtOAc-water, K2CO3 | 70-85 | Formation of 2-one carbonyl group at position 2 |
| 4 | Purification | Flash chromatography (SiO2, DCM/MeOH) | — | Product purity >99% by HPLC-MS; enantiomeric excess up to 100% |
Alternative Synthetic Approaches
Other synthetic methodologies described in recent medicinal chemistry literature include:
- Buchwald–Hartwig coupling to introduce nitrogen substituents on the spirocyclic core, followed by deprotection and nucleophilic aromatic substitution (S_NAr) reactions to install additional functional groups.
- Multistep synthesis starting from 4,4-dimethylpiperidine, involving alkylation with benzyl bromide derivatives, followed by cyclization and amide coupling to form the spirocyclic lactam.
- Henry reaction and dehydration steps to build intermediates leading to the spirocyclic framework, followed by functional group modifications.
These methods emphasize the importance of stepwise functionalization and careful control of reaction conditions to achieve high yields and stereochemical purity.
Research Findings and Notes
- The presence of the benzyl group at position 9 is crucial for biological activity and binding affinity in pharmacological targets.
- Substitutions other than alkyl groups at position 9 significantly reduce activity, highlighting the importance of the benzyl substituent introduced during synthesis.
- The carbonyl group at position 2 is a common and essential feature for the biological function of these spirocyclic compounds.
- Enantiomeric purity is often achieved by chiral preparative HPLC after synthesis, with optical rotation and chiral HPLC confirming stereochemistry.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation + Cyclization | Benzyl bromide, K tert-butoxide, DMSO/THF | RT to 50 °C, inert atmosphere | High yield, straightforward | Requires strict temperature control |
| Buchwald–Hartwig Coupling | Pd catalyst, Ruphos ligand, base | 150 °C, inert atmosphere | Versatile for N-substitution | Requires expensive catalysts |
| S_NAr with dichloropyrimidine | 4,6-Dichloropyrimidine, amines | iPrOH solvent, moderate temperature | Enables diverse substitutions | Multi-step, longer synthesis |
| Henry Reaction + Dehydration | Nitro alcohol intermediates, DAST | Stepwise, controlled temperatures | Good for complex intermediates | Multi-step, lower overall yield |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
